molecular formula C20H23ClO7S B1250450 Tefuryltrione CAS No. 473278-76-1

Tefuryltrione

Cat. No. B1250450
M. Wt: 442.9 g/mol
InChI Key: UFAPVJDEYHLLBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tefuryltrione's synthesis involves the detection and identification of main impurities during its preparation, as outlined by Huang Pengmian et al. (2020). Through high-performance liquid chromatography, three main impurities were detected, leading to the characterization of their structures and synthesis via a modified route of Tefuryltrione, highlighting the compound's complex synthesis process and the importance of quality control in its production (Huang Pengmian et al., 2020).

Molecular Structure Analysis

The molecular structure of Tefuryltrione, including its impurities, was elucidated using NMR and HRMS techniques. This analysis is crucial for understanding the chemical nature of Tefuryltrione and its derivatives, aiding in the development of methods for its quality control and safety in production (Huang Pengmian et al., 2020).

Chemical Reactions and Properties

Guofeng Chen et al. (2019) investigated the photodegradation of Tefuryltrione in water under UV-Visible irradiation, identifying the transformation products and elucidating the photodegradation pathway. This study provides insights into the environmental fate of Tefuryltrione, indicating how it breaks down in aquatic ecosystems and the factors influencing its degradation process (Guofeng Chen et al., 2019).

Physical Properties Analysis

Although the studies reviewed do not directly address the physical properties of Tefuryltrione, the analytical methods developed for its detection in environmental and plant samples, as discussed by Yang Yu et al. (2017), imply its physical characteristics through the optimization of extraction solvents and purification methods. These methods reflect on Tefuryltrione's solubility, stability, and interaction with different matrices, which are essential for monitoring its residue in the environment (Yang Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of Tefuryltrione, such as reactivity and stability, can be inferred from studies on its photodegradation and the synthesis of its impurities. These investigations reveal how Tefuryltrione interacts with other chemicals and environmental factors, shedding light on its chemical behavior and the mechanisms underlying its transformation products (Guofeng Chen et al., 2019).

Scientific Research Applications

Application in Pesticide Science

  • Field : Pesticide Science
  • Application Summary : Tefuryltrione is used in the synthesis of pesticides. The main impurities in Tefuryltrione were detected and characterized during its preparation .
  • Methods of Application : The structures of impurities were characterized by 1H NMR and HRMS. Two of those compounds were novel compounds. Then the impurities were synthesized by the modified synthetic route of Tefuryltrione .
  • Results : In the preparation of Tefuryltrione, three main impurities over 0.1%(wt) were detected by high-performance liquid chromatography .

Application in Weed Control

  • Field : Weed Control
  • Application Summary : Tefuryltrione is used as a herbicide for weed control. It is one of the HPPD inhibitors used for controlling weeds in crops like corn and rice .
  • Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
  • Results : Tefuryltrione has shown to be effective in controlling weeds in crops like corn and rice .

Application in Crop Selectivity

  • Field : Crop Science
  • Application Summary : Tefuryltrione is used in the development of herbicide-tolerant or herbicide-resistant crops. This allows the use of existing nonselective herbicides to be extended into crops .
  • Methods of Application : The specific methods of application would depend on the crop and the specific weed being targeted. Breeding-assisted and transgenic approaches are used for the improvement of crop selectivity .
  • Results : The use of Tefuryltrione has allowed for the development of crops that are resistant to certain herbicides, thus improving their ability to compete with weeds .

Application in Controlling Specific Weeds

  • Field : Weed Control
  • Application Summary : Tefuryltrione is effective against sulfonylurea-tolerant weeds as well as annual and perennial weeds .
  • Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
  • Results : Tefuryltrione has shown to be effective in controlling specific weeds such as Millet and Flatsedges .

Application in Controlling Foxtails and Woolly Cupgrass

  • Field : Weed Control
  • Application Summary : Tefuryltrione is effective against specific grass weeds, such as foxtails (Setaria spp.) and woolly cupgrass (Eriochloa villosa) .
  • Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
  • Results : Tefuryltrione has shown to be effective in controlling specific grass weeds, such as foxtails and woolly cupgrass .

Application in Paddy Fields

  • Field : Agriculture
  • Application Summary : Tefuryltrione is used as a herbicide in paddy fields. It is effective against sulfonylurea-tolerant weeds as well as annual and perennial weeds .
  • Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
  • Results : Tefuryltrione has shown to be effective in controlling specific weeds such as Millet and Flatsedges (e.g. those of the Cyperus microiria Steud family) in paddy fields .

Safety And Hazards

Tefuryltrione causes damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAPVJDEYHLLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058105
Record name Tefuryltrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tefuryltrione

CAS RN

473278-76-1
Record name Tefuryltrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473278-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tefuryltrione [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tefuryltrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEFURYLTRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
G Chen, F Liu, Y Qiao, B Tao - Chemosphere, 2019 - Elsevier
… In this study, the photodegradation of tefuryltrione in aqueous solution was investigated … kinetics of tefuryltrione were evaluated. Results showed that tefuryltrione photodegradation was …
Number of citations: 12 www.sciencedirect.com
JS Song, YS Park, MW Park, JD Lee… - Weed&Turfgrass …, 2016 - researchgate.net
… The GR10 values (the dose required to inhibit rice growth by 10%) of tefuryltrione for rice … ) of tefuryltrione were 3.19-5.72. Therefore, these results demonstrate that tefuryltrione has a …
Number of citations: 3 www.researchgate.net
M Kamata, M Asami, Y Matsui - Chemosphere, 2017 - Elsevier
Triketone herbicides are becoming popular because of their herbicidal activity against sulfonylurea-resistant weeds. Among these herbicides, tefuryltrione (TFT) is the first registered …
Number of citations: 14 www.sciencedirect.com
MS Park, SM Kim, YS Park, KS Lee… - Korean Journal of Weed …, 2012 - koreascience.kr
This study was conducted to investigate the herbicidal activity against resistant biotype on sulfonylurea (SU) herbicides such as Scirpus juncoides and Monochoria vaginalis at the …
Number of citations: 7 koreascience.kr
Y Yu, Y Tao, F Dong, J Xu, X Liu, X Wu… - Journal of separation …, 2017 - Wiley Online Library
… Tefuryltrione is now widely used for rice farming in … of tefuryltrione being used might not simply cause a high incidence of residual tefuryltrione in crops but might also lead to tefuryltrione …
MS Park, YS Park, SM Kim, JD Lee - Korean Journal of Weed …, 2011 - koreascience.kr
… , new rice herbicides containing tefuryltrione [p-hydrophenyl … In both lab and field experiments, tefuryltrione GR, 4-HPPD … mefenacet SC, triafamone+tefuryltrione GR, and ALS inhibitor …
Number of citations: 4 koreascience.kr
OD Kwon, SH Shin, KN An, Y Lee, HK Min… - Korean Journal of …, 2012 - koreascience.kr
… with mestrione and tefuryltrione application, respectively. Therefore, we suggest that the combinedtype herbicides including mestrione, benzobicyclone and tefuryltrione should be …
Number of citations: 22 koreascience.kr
OJ Won, W Jia, HT Sin, SW Roh, KW Park - Research on Crops, 2016 - indianjournals.com
This study was conducted to evaluate the efficacy of herbicide mixtures in controlling annual and perennial weeds in paddy fields where rice seedlings were transplanted using …
Number of citations: 5 www.indianjournals.com
M Sato, H Uemura, K Kosaka, M Asami… - Journal of Japan …, 2016 - cabdirect.org
… We investigated six neonicotinoids, tebuconazole, bromacil, tefuryltrione and 2-… of tefuryltrione degradation. Nine pesticides were detected in river water. Imidacloprid and tefuryltrione …
Number of citations: 14 www.cabdirect.org
H Pengmian, W Zijian, Z Dongjiang, H Chaoqun… - 农药学学报, 2020 - nyxxb.cn
… In the preparation of tefuryltrione, three main impurities over 0.1%(wt) were detected by … tefuryltrione. The work will contribute to the quality control and safety production of tefuryltrione…
Number of citations: 0 www.nyxxb.cn

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